molecular formula C10H9N3O2S B4615610 4-(3-methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid

4-(3-methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No.: B4615610
M. Wt: 235.26 g/mol
InChI Key: BIFVGGXTURULTA-UHFFFAOYSA-N
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Description

4-(3-methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid is a useful research compound. Its molecular formula is C10H9N3O2S and its molecular weight is 235.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.04154771 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Detoxification Processes

Studies on the detoxification of benzoic acid derivatives have revealed insights into the metabolic pathways involved. For instance, research on the detoxification of benzoic acid through glycine conjugation has highlighted the significant inter-individual variation in the detoxification process. This study employed metabolomics to understand the metabolic perturbations due to xenobiotic intervention, revealing that detoxification does not indicate glycine depletion but is supplemented by ample glycine regeneration, suggesting the maintenance of glycine homeostasis during detoxification (Irwin et al., 2016).

Occupational Health

Research into the effects of various benzoic acid derivatives in occupational settings has identified compounds causing respiratory diseases and urticaria via IgE-mediated mechanisms. Studies on 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)- Benzoic acid have documented cases of occupational asthma, rhinitis, and urticaria, suggesting the need for stringent exposure control measures to prevent related diseases (Suojalehto et al., 2015).

Environmental and Consumer Product Safety

The study of metabolites and excretion kinetics of UV filters like Uvinul A plus® provides critical insights into human exposure to benzoic acid derivatives found in cosmetics. These studies have led to the identification of major urinary metabolites and have quantified systemic exposure, guiding safety and regulatory assessments of consumer products (Stoeckelhuber et al., 2020).

Exposure Monitoring

Investigations into the biological monitoring of exposure to environmental pollutants have utilized benzoic acid derivatives as biomarkers. The analysis of urinary concentrations of metabolites like S-benzyl mercapturic acid (S-BMA) reflects exposure to toluene, aiding in the assessment of environmental and occupational exposure levels (Barbieri et al., 2007).

Properties

IUPAC Name

4-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-6-11-12-10(16)13(6)8-4-2-7(3-5-8)9(14)15/h2-5H,1H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFVGGXTURULTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid
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4-(3-methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid
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4-(3-methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid
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4-(3-methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid
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4-(3-methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid
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4-(3-methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.